molecular formula C15H19NO B8217747 (5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one

(5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one

Cat. No.: B8217747
M. Wt: 229.32 g/mol
InChI Key: WIXKZOWBPOFNFE-OAHLLOKOSA-N
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Description

(5R)-1-Benzyl-1-azaspiro[4.4]nonan-9-one is a spirocyclic compound featuring a benzyl group attached to the nitrogen atom within a 1-azaspiro[4.4]nonan-9-one framework. The spiro[4.4] system consists of two fused four-membered rings sharing a single atom (spiro carbon), creating a rigid, three-dimensional structure.

Properties

IUPAC Name

(5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-14-8-4-9-15(14)10-5-11-16(15)12-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIXKZOWBPOFNFE-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)[C@@]2(C1)CCCN2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Framework and Substituent Variations

The following table highlights key structural and functional differences between (5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one and related compounds:

Compound Name Framework Substituents Stereochemistry Key Properties/Activities Reference
This compound Spiro[4.4]nonan-9-one Benzyl at N1 5R Rigid spiro system; potential CNS activity
3,7-Diazabicyclo[3.3.1]nonan-9-one derivatives Bicyclo[3.3.1]nonan-9-one Cyclopropanmethyl, alkoxyalkyl Varied Broad pharmacological applications (e.g., opioid receptor modulation)
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Spiro[4.4]nonan-1-one Benzyl at N7, ketone at C1 - Synthetic intermediate for pyrrolidine derivatives
(1S,5R)-5-(3-Methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9-one Bicyclo[3.3.1]nonan-9-one 3-Methoxyphenyl, methyl at N2 1S,5R High antagonist efficacy at MOR (μ-opioid receptor)
6-Hydroxy-1-azaspiro[4.4]nonan-2-one Spiro[4.4]nonan-2-one Hydroxyl at C6 5R,6S Enhanced solubility due to polar hydroxyl group
Key Observations:
  • Spiro vs. Bicyclo Systems : The spiro[4.4] framework in the target compound confers greater rigidity and distinct spatial geometry compared to bicyclo[3.3.1] systems. This rigidity may enhance binding selectivity to biological targets .
  • Substituent Effects : The benzyl group at N1 in the target compound contrasts with alkoxyalkyl or methoxyphenyl groups in analogs. Benzyl moieties often improve lipophilicity and blood-brain barrier penetration, suggesting CNS applications .
  • Stereochemical Influence : The 5R configuration in the spiro system may mimic bioactive conformations of natural ligands, as seen in (1S,5R)-bicyclo derivatives with high MOR antagonist efficacy .

Q & A

Q. What are the recommended synthetic routes for (5R)-1-benzyl-1-azaspiro[4.4]nonan-9-one?

Synthesis typically involves multi-step organic reactions, including:

  • Cyclization strategies : Use of azaspiro frameworks via intramolecular cyclization under basic or acidic conditions.
  • Chiral induction : Stereochemical control using chiral auxiliaries or asymmetric catalysis to achieve the (5R) configuration.
  • Benzylation : Introduction of the benzyl group via nucleophilic substitution or reductive amination.
    Purification often employs column chromatography (silica gel) or recrystallization. Structural validation via NMR and X-ray crystallography is critical .

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • X-ray crystallography : Synchrotron radiation (e.g., APS beamline) provides high-resolution data for absolute configuration determination. Monoclinic crystal systems (e.g., P21/cP2_1/c) with β106\beta \approx 106^\circ are common for similar azaspiro compounds .
  • Circular Dichroism (CD) : Correlates experimental CD spectra with computational predictions (e.g., DFT) to confirm the (5R) configuration.

Q. What analytical methods are used to assess purity and stability?

  • HPLC with UV/ELSD detection : Reverse-phase columns (C18) and mobile phases like ammonium acetate buffer (pH 6.5) separate impurities. Relative retention times (RRT) are compared against known standards .
  • Stability studies : Accelerated degradation under thermal/humidity stress (ICH guidelines) identifies degradation products via LC-MS.

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for azaspiro compounds?

  • Cross-validation : Compare NMR coupling constants (e.g., 3JHH^3J_{HH}) with X-ray-derived dihedral angles. For example, synchrotron data (e.g., a=14.380A˚,β=106.21a = 14.380 \, \text{Å}, \beta = 106.21^\circ) can validate spatial arrangements conflicting with NMR .
  • Dynamic effects : Use variable-temperature NMR to assess conformational flexibility that may explain discrepancies.

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Long-term ecotoxicology studies : Follow frameworks like Project INCHEMBIOL (2005–2011), which include:
    • Abiotic transformations : Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light).
    • Biotic degradation : Microbial metabolism assays using soil/water microcosms .
  • Partitioning studies : Measure log PP (experimental: 0.508) and soil sorption coefficients (KocK_{oc}) to predict mobility .

Q. How can computational modeling optimize the synthesis or bioactivity of this compound?

  • Molecular docking : Screen against targets (e.g., enzymes) using software like AutoDock. Focus on hydrogen-bond interactions (e.g., spiro-NH with catalytic residues) .
  • MD simulations : Assess stability of the azaspiro core in solvent environments (e.g., water, DMSO) using AMBER or GROMACS.

Q. What methodologies address challenges in chiral synthesis and scalability?

  • Kinetic resolution : Use lipases or transition-metal catalysts for enantioselective benzylation.
  • DoE (Design of Experiments) : Apply factorial designs to optimize reaction parameters (temperature, catalyst loading) while minimizing racemization .

Q. How can hydrogen-bonding networks in crystals inform solubility or formulation strategies?

  • Hydrogen-bond analysis : Synchrotron data (e.g., d(OH)=2.2A˚d(O\cdots H) = 2.2 \, \text{Å}) reveal intermolecular interactions affecting solubility. Modify substituents (e.g., replacing benzyl with hydrophilic groups) to disrupt crystal packing .

Methodological Notes

  • Data interpretation : Always cross-reference crystallographic (CCDC codes) and spectroscopic data (NMR, IR) with PubChem/DSSTox entries .
  • Ethical compliance : Adhere to safety protocols for handling amines/ketones (e.g., PPE, fume hoods) as per SDS guidelines .

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